Synthesis and properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine
Synthesis and properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine
An In-Depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1] 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine, a chiral amine bearing both a trifluoromethyl group and a fluorine-substituted phenyl ring, represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, focusing on robust and scalable methodologies like reductive amination and asymmetric approaches. We delve into the mechanistic rationale behind these protocols, present detailed experimental procedures, and tabulate its key physicochemical properties, offering a critical resource for chemists engaged in drug discovery and process development.
Introduction: The Strategic Value of Fluorinated Amines
Chiral amines are ubiquitous functional groups in pharmaceuticals, with over 80% of all drugs and drug candidates containing at least one amine moiety.[2] When combined with fluorine, the most electronegative element, the resulting fluorinated amines exhibit unique properties. The trifluoromethyl (CF₃) group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate pKa values. A second fluorine atom on the aromatic ring further influences the electronic properties and potential metabolic fate of the molecule. Consequently, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine serves as a critical synthon for accessing complex molecular architectures in programs targeting central nervous system disorders, infectious diseases, and oncology.[1]
Synthetic Methodologies
The primary challenge in synthesizing 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine lies in the efficient and controlled construction of the C-N bond at the stereogenic center. The principal strategies involve the transformation of the corresponding ketone, 3'-fluoro-2,2,2-trifluoroacetophenone.
Direct Reductive Amination
Reductive amination is a powerful and widely employed method for amine synthesis, proceeding via the in-situ formation and subsequent reduction of an imine or iminium ion.[3] This one-pot procedure is often preferred for its operational simplicity and high functional group tolerance.
Mechanism and Rationale: The reaction begins with the condensation of the ketone with an ammonia source (e.g., ammonium acetate) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine product.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this transformation.[3] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder agent that reduces the protonated iminium ion much faster than it reduces the starting ketone. This selectivity prevents the competitive formation of the corresponding alcohol byproduct, leading to higher yields of the desired amine. Acetic acid is often used as a catalyst to facilitate the dehydration step and formation of the reactive iminium species.[3]
Diagram: General Workflow for Reductive Amination
Caption: High-level workflow for the synthesis of the target amine via reductive amination.
Experimental Protocol: Direct Reductive Amination
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Reaction Setup: To a solution of 3'-fluoro-2,2,2-trifluoroacetophenone (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc) (0.2 M), add ammonium acetate (10 equiv.).[3][4]
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred suspension at room temperature. A catalytic amount of acetic acid (1-2 equiv.) can be added to facilitate iminium ion formation.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to afford the desired 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine.[4]
Asymmetric Synthesis via Sulfinamide Chiral Auxiliary
For pharmaceutical applications, obtaining a single enantiomer of the target amine is often mandatory. The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a reliable and scalable method for diastereoselective synthesis.[2]
Mechanism and Rationale: This strategy involves a two-step sequence. First, the starting ketone is condensed with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The condensation is typically promoted by a Lewis acid or a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄). The chiral sulfinyl group then directs the subsequent reduction of the C=N bond. A hydride reagent, such as sodium borohydride, attacks the imine from the less sterically hindered face, leading to the formation of one diastereomer in excess. The final step involves the acidic cleavage of the N-S bond to release the free chiral amine.
Diagram: Asymmetric Synthesis Pathway
Caption: Stepwise pathway for asymmetric amine synthesis using a chiral sulfinamide auxiliary.
Experimental Protocol: Asymmetric Synthesis
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Sulfinylimine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3'-fluoro-2,2,2-trifluoroacetophenone (1.0 equiv.) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv.) in an anhydrous solvent like THF. Add Ti(OEt)₄ (2.0 equiv.) and heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the formation of the sulfinylimine by TLC or ¹H NMR.
-
Diastereoselective Reduction: Cool the reaction mixture to -40 °C. Add NaBH₄ (2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly. Stir at this temperature for 3-4 hours.
-
Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NaCl. Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove titanium salts.
-
Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide intermediate in methanol and add a solution of HCl in dioxane (e.g., 4M, 3.0 equiv.). Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield the desired chiral amine hydrochloride salt.[5]
Biocatalytic Asymmetric Synthesis
An increasingly important green alternative to chemical catalysis is the use of enzymes. ω-Transaminases (ω-TAs) are particularly powerful for the asymmetric synthesis of chiral amines from prochiral ketones.[6] The enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate, producing the chiral amine with typically excellent enantioselectivity. This method operates under mild aqueous conditions and can be highly efficient, though it may require process optimization to overcome substrate or product inhibition.[6]
Physicochemical and Spectroscopic Properties
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886368-11-2 | [5][7] |
| Molecular Formula | C₈H₇F₄N | [7] |
| Molecular Weight | 193.14 g/mol | [7] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
| Hydrochloride CAS | 1185302-13-9 (general); 1391436-37-5 ((S)-enantiomer) | [1][5] |
| Hydrochloride MW | 229.60 g/mol | [8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-NH₂) due to coupling with the three fluorine atoms of the CF₃ group. Aromatic protons will appear as complex multiplets in the aromatic region.
-
¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals: a singlet corresponding to the fluorine on the phenyl ring and a doublet for the CF₃ group, which is coupled to the adjacent methine proton.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with characteristic C-F couplings. The CF₃ carbon will appear as a quartet, and the stereogenic carbon (CH-NH₂) will also show coupling to the attached fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.
Applications in Drug Development
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is not an end-product therapeutic itself but rather a high-value intermediate. Its structure is incorporated into more complex molecules to leverage the beneficial properties of its fluorinated motifs. The introduction of fluorine-containing groups is a proven strategy to enhance a drug candidate's metabolic stability, bioavailability, and overall efficacy.[1] This building block is particularly relevant for the development of:
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorinated groups can aid in crossing the blood-brain barrier.
-
Enzyme Inhibitors: The trifluoromethyl group can act as a stable mimic of other functional groups or participate in strong binding interactions within an enzyme's active site.
-
Anticancer and Antiviral Agents: Many modern therapeutics in these areas rely on fluorinated scaffolds for improved pharmacokinetic profiles.[1]
Conclusion
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a synthetically accessible and highly valuable chiral building block for pharmaceutical research. Robust synthetic routes, particularly direct reductive amination for racemic material and asymmetric methods employing chiral auxiliaries or enzymes for enantiopure products, are well-established. The unique combination of a trifluoromethyl group and a fluorinated phenyl ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, underscoring its continued importance in the development of next-generation therapeutics.
References
- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica. (URL: )
- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride by Alfa Chemistry. (URL: )
-
PubChem Compound Summary for CID 9773, Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. (URL: [Link])
-
PubChem Compound Summary for CID 2782362, 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. (URL: [Link])
- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride | Santa Cruz Biotechnology. (URL: )
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Functionalization of Organotrifluoroborates: Reductive Amination. National Center for Biotechnology Information. (URL: [Link])
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. (URL: [Link])
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][9]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. (URL: [Link])
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Center for Biotechnology Information. (URL: [Link])
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61, 3849-3862. (Referenced in Myers Chem 115 Handout, URL: )
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. (URL: [Link])
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. (URL: )
-
The Chemistry of 3-(Trifluoromethoxy)acetophenone: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (URL: [Link])
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. National Center for Biotechnology Information. (URL: [Link])
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. (URL: [Link])
Sources
- 1. cas 1391436-37-5|| where to buy (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride [english.chemenu.com]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. rsc.org [rsc.org]
- 5. labshake.com [labshake.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
